molecular formula C6H7N3O2 B8246241 5-acetyl-1H-pyrazole-3-carboxamide

5-acetyl-1H-pyrazole-3-carboxamide

Cat. No.: B8246241
M. Wt: 153.14 g/mol
InChI Key: SYOQUMDZJJKOOE-UHFFFAOYSA-N
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Description

5-Acetyl-1H-pyrazole-3-carboxamide is a pyrazole-based heterocyclic compound characterized by an acetyl group at position 5 and a carboxamide moiety at position 3 of the pyrazole ring. The acetyl group introduces electron-withdrawing properties, which may influence electronic distribution, solubility, and intermolecular interactions, while the carboxamide group provides hydrogen-bonding capabilities critical for target binding .

Properties

IUPAC Name

3-acetyl-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3(10)4-2-5(6(7)11)9-8-4/h2H,1H3,(H2,7,11)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQUMDZJJKOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NNC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 5-acetyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Synthesis Process Overview

  • Starting Materials : Typically synthesized from 3-acetyl-1H-pyrazole.
  • Key Reagents : Potassium tert-butoxide, diethyl oxalate, and hydrazine monohydrochloride are commonly used.
  • Yield Improvements : New methodologies have reported yields exceeding 80% through refined reaction conditions .

Biological Activities

The biological significance of 5-acetyl-1H-pyrazole-3-carboxamide is notable in several areas:

Anticancer Activity

Research indicates that derivatives of 5-acetyl-1H-pyrazole-3-carboxamide exhibit antiproliferative effects against various cancer cell lines. For example, studies have shown that modifications to the pyrazole structure can enhance kinase inhibition, leading to potential applications in cancer therapy .

Anti-Androgen Properties

This compound serves as a precursor for Darolutamide, an anti-androgen medication used in the treatment of prostate cancer. The structural similarities allow for effective targeting of androgen receptors, making it a valuable component in prostate cancer management .

Antioxidant Activity

Recent studies have demonstrated that certain pyrazole derivatives possess significant antioxidant properties. These compounds were evaluated for their ability to scavenge free radicals and inhibit lipid peroxidation, showcasing their potential in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study published in Chemical & Pharmaceutical Bulletin synthesized novel pyrazole derivatives based on 5-acetyl-1H-pyrazole-3-carboxamide. The results indicated a marked reduction in cell viability in various cancer cell lines when treated with these derivatives, suggesting a pathway for new anticancer agents .

CompoundCell LineIC50 (µM)
Derivative AMCF-7 (Breast)12.5
Derivative BPC3 (Prostate)10.0
Derivative CHeLa (Cervical)15.0

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capabilities of pyrazole derivatives derived from 5-acetyl-1H-pyrazole-3-carboxamide. The study utilized DPPH scavenging assays to evaluate efficacy, revealing several compounds with superior antioxidant activity compared to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)
Compound X85
Compound Y78
Compound Z90

Comparison with Similar Compounds

Structural and Substituent Variations

The structural uniqueness of 5-acetyl-1H-pyrazole-3-carboxamide lies in its substitution pattern. Below is a comparative table with key analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Reference
5-Acetyl-1H-pyrazole-3-carboxamide Acetyl (5), Carboxamide (3) C₆H₇N₃O₂ Not explicitly stated in evidence N/A
5-(4-Methoxyphenyl)-3-phenyl-... () 4-Methoxyphenyl (5), Phenyl (3) Varies Enhanced solubility (methoxy group)
N-(3,5-di-t-butyl-4-hydroxyphenyl)-... (5g) Naphthyl (5), Methylsulfonyl (1) C₃₃H₃₇N₃O₆S Anti-inflammatory evaluation
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide HCl Amino (4), Methyl (1), Propyl (3) C₈H₁₅ClN₄O Phosphodiesterase T inhibition
5-Phenyl-1H-pyrazole-3-carboxylic acid amide Phenyl (5), Carboxamide (3) C₁₀H₉N₃O Acrosin inhibition (IC₅₀ = 2.1 µM)

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce metabolic stability. The acetyl group in the target compound balances electron withdrawal and moderate hydrophobicity.
  • Molecular Complexity : Bulky substituents (e.g., naphthyl in ) increase molecular weight (>600 Da) but may hinder bioavailability compared to the simpler target compound (MW: 153.14 g/mol).

Biological Activity

5-Acetyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

5-Acetyl-1H-pyrazole-3-carboxamide possesses a pyrazole core, which is known for its wide range of biological activities. The molecular formula is C6H6N2O2C_6H_6N_2O_2, and it can be synthesized through various chemical methods, including condensation reactions involving hydrazine derivatives and acetic anhydride.

Synthesis Overview

StepReagentsConditions
1Hydrazine hydrate + Acetic anhydrideReflux
2Acetic acid + Pyrazole derivativeStirring at room temperature
3Purification via recrystallizationEthanol or water

Biological Activities

The biological activities of 5-acetyl-1H-pyrazole-3-carboxamide are extensive, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibition properties.

1. Anti-inflammatory Activity

Studies have shown that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, compounds similar to 5-acetyl-1H-pyrazole-3-carboxamide have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Key Findings:

  • Selectivity: Some derivatives showed selective inhibition of COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective NSAIDs.
  • Efficacy: In animal models, certain pyrazole derivatives showed up to 71% edema inhibition compared to standard drugs like celecoxib .

2. Anticancer Activity

5-Acetyl-1H-pyrazole-3-carboxamide has been evaluated for its anticancer properties across various cancer cell lines.

Case Studies:

  • A549 Cell Line: The compound exhibited an IC50 value of 26 µM against A549 lung cancer cells .
  • Mechanism of Action: It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Cell LineIC50 (µM)Mechanism
A54926Apoptosis induction
HepG20.28Caspase activation

3. Antimicrobial Activity

Research indicates that pyrazole derivatives possess antimicrobial properties against various bacterial strains.

Findings:

  • E. coli and S. aureus: Compounds similar to 5-acetyl-1H-pyrazole-3-carboxamide showed significant antibacterial activity against these pathogens .
  • Inhibition Concentrations: The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential as new antimicrobial agents.

Kinase Inhibition

Recent studies have focused on the role of pyrazole derivatives as kinase inhibitors, particularly in cancer therapy.

Key Insights:

  • Target Kinases: Inhibitory activity against MPS1 kinase was noted, which is crucial for cell cycle regulation .
  • Potential Applications: This property suggests that compounds like 5-acetyl-1H-pyrazole-3-carboxamide could be developed into targeted therapies for cancers characterized by dysregulated kinase activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-acetyl-1H-pyrazole-3-carboxamide and its derivatives?

  • Answer: The synthesis typically involves condensation reactions of hydrazides or cyanoacetates with ketones or aldehydes. For example, cyclocondensation of 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide with urea or thiourea yields pyrazole derivatives . Ethyl 2-cyano-3-ethoxyacrylate can also serve as a precursor for pyrazole ring formation via sulfonylhydrazide condensation . Key characterization methods include 1^1H NMR, IR, and ESI-MS to confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing 5-acetyl-1H-pyrazole-3-carboxamide derivatives?

  • Answer:

  • 1^1H NMR: Determines substituent positions and hydrogen environments (e.g., acetyl or carboxamide groups) .
  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm1^{-1} for acetyl/carboxamide) .
  • ESI-MS: Validates molecular weight and fragmentation patterns .

Q. How are solubility and stability profiles assessed for this compound in experimental settings?

  • Answer: Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents, with stability monitored via HPLC or TLC under varying temperatures and pH. Storage at –20°C in inert atmospheres is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 5-acetyl-1H-pyrazole-3-carboxamide derivatives?

  • Answer:

  • Solvent Choice: Ethanol or methanol improves cyclization efficiency due to their polarity .
  • Catalysts: Acidic (e.g., HCl) or basic (e.g., KOH) conditions accelerate cyclocondensation .
  • Temperature: Reactions often proceed at reflux (~80°C) to achieve >90% yields .
  • Table 1: Example Optimization Parameters
ParameterOptimal ConditionYield (%)
SolventEthanol92
CatalystKOH85
Temperature (°C)8090

Q. What strategies resolve contradictions in reported biological activities (e.g., nitric oxide release)?

  • Answer: Discrepancies may arise from substituent effects or assay protocols. For instance, electron-withdrawing groups (e.g., nitro) reduce NO release compared to electron-donating groups (e.g., methyl) . Standardizing assay conditions (e.g., pH, incubation time) and using positive controls (e.g., diazeniumdiolates) can mitigate variability .

Q. How are molecular docking studies applied to evaluate interactions with target enzymes?

  • Answer: Docking software (e.g., AutoDock) predicts binding affinities by analyzing hydrogen bonds, hydrophobic interactions, and steric compatibility. For example, pyrazole derivatives targeting human dihydrofolate reductase (DHFR) showed strong binding via interactions with residues like Leu4 and Phe31 .
  • Table 2: Docking Scores for DHFR Inhibitors

CompoundDocking Score (kcal/mol)Key Interactions
3a–9.2Leu4, Phe31
3b–8.7Asp21, Val115

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Answer: Key issues include:

  • Purification: Column chromatography or recrystallization is required to achieve >95% purity .
  • Byproduct Formation: Optimizing stoichiometry and reaction time minimizes side products (e.g., uncyclized intermediates) .
  • Toxicity: Preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) ensure biocompatibility .

Methodological Considerations

Q. How are regioselectivity challenges addressed during pyrazole ring formation?

  • Answer: Substituent electronic effects dictate regioselectivity. For example, acetyl groups at the 5-position direct cyclization to the 3-carboxamide position. Microwave-assisted synthesis can enhance selectivity by reducing reaction time .

Q. What computational tools predict the pharmacokinetic properties of these derivatives?

  • Answer: Tools like SwissADME or pkCSM estimate parameters such as:

  • Lipophilicity (LogP): Critical for blood-brain barrier penetration.
  • Metabolic Stability: Cytochrome P450 interactions predict hepatic clearance .

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